1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-ol
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Overview
Description
1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-ol typically involves the reaction of 6-chloro-1,3-benzothiazole with piperidin-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core structure with 1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-ol.
Piperidin-4-ol derivatives: Compounds with the piperidin-4-ol moiety exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the benzothiazole and piperidin-4-ol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13ClN2OS |
---|---|
Molecular Weight |
268.76 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H13ClN2OS/c13-8-1-2-10-11(7-8)17-12(14-10)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 |
InChI Key |
NMDJCDNLQHWCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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